molecular formula C21H24N6 B11573172 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Cat. No.: B11573172
M. Wt: 360.5 g/mol
InChI Key: LCYIPMOBOXMHEW-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the palladium-catalyzed three-component synthesis, which involves the use of amine, isocyanide, and carbodiimide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-mediated reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, quinazoline amines, and various substituted quinazoline derivatives. These products can have different biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H24N6/c1-15-8-9-19-18(12-15)16(2)24-21(25-19)26-20-22-13-27(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

LCYIPMOBOXMHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C

Origin of Product

United States

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